6-Oxo Mometasone Furoate

Beschreibung

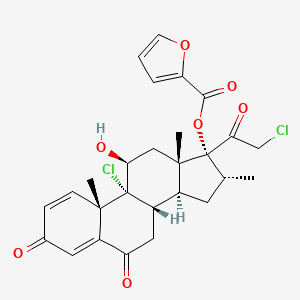

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMUYUVNHWPWLS-KORTYEGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305334-30-8 | |

| Record name | 6-Oxo mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Preparation Methodologies of 6 Oxo Mometasone Furoate

Strategies for the Multi-Gram Scale Synthesis of Mometasone (B142194) Furoate Impurities

The industrial manufacturing of active pharmaceutical ingredients (APIs) like Mometasone Furoate often produces a range of process-related impurities. nih.govsciprofiles.com To properly identify, quantify, and study these impurities, it is essential to have them available in sufficient quantity and high purity. researchgate.netsciprofiles.com This necessitates the development of synthetic routes capable of producing these compounds on a multi-gram scale, moving beyond the milligram quantities typically available from commercial suppliers. mdpi.com

The general strategy for the multi-gram scale synthesis of Mometasone Furoate impurities, which can be applied to 6-Oxo Mometasone Furoate, involves a multi-step chemical synthesis starting from a readily available and cost-effective steroidal precursor. nih.gov A reported approach for a related impurity, Mometasone Furoate EP Impurity C, provides a blueprint for such a strategy. This involves a sequence of reactions designed to modify the steroid core, followed by purification steps to isolate the target impurity in high purity. nih.govresearchgate.net The development of a reliable and scalable synthetic route is highly desirable for the steroidal chemistry community to ensure a steady supply of these critical reference standards. mdpi.com

Precursors and Intermediates in the Synthetic Preparation of this compound

A likely starting material for the synthesis is Mometasone Furoate itself or a late-stage precursor. A common method for introducing a 6-oxo functionality into a Δ⁴-3-one steroid system involves an initial epoxidation of the C-5-C-6 double bond, followed by an oxidative cleavage or rearrangement of the resulting epoxide. researchgate.net A one-pot procedure for creating 5α-hydroxy-6-oxo steroids utilizes epoxidation followed by treatment with an oxidizing agent like chromium trioxide (CrO₃). researchgate.net

Alternatively, the synthesis could begin from a more fundamental steroid precursor, such as 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (designated as 6 in related syntheses), which is a cheap and readily available starting material. nih.gov From this precursor, a series of intermediates would be generated. For instance, the synthesis of the related Impurity C involves the following sequence of intermediates:

9α-Bromo-11β,17α-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate (10) : Formed by the reaction of an epoxy precursor with hydrobromic acid. nih.gov

11β,17α-Dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-acetate (11) : Generated via de-halogenation. mdpi.com

17α-Hydroxy-16α-methyl-3,11,20-trioxopregna-1,4-dien-21-acetate (12) : Obtained through oxidation of the 11β-hydroxy group. mdpi.com

17α,21-Dihydroxy-16α-methyl-3,11,20-trioxopregna-1,4-diene (13) : Resulting from hydrolysis of the acetate (B1210297) group. mdpi.com

21-Chloro-17α-hydroxy-16α-methyl-3,11,20-trioxo-pregna-1,4-diene (14) : Formed by chlorination at the C-21 position. mdpi.com

The introduction of the 6-oxo group would represent a key additional step in such a synthetic sequence before the final furoate esterification at the C-17 position.

Optimization of Synthetic Yields and Purity Profiles for Research Standards

Achieving high yield and purity is paramount when preparing research standards. researchgate.net The optimization process involves a systematic investigation of each step in the synthetic pathway. For the final acylation step in a related impurity synthesis, various conditions were explored to maximize the conversion to the desired product. researchgate.net

Key optimization parameters include:

Reagents and Catalysts : The choice of acylating agent (e.g., 2-furoyl chloride), base (e.g., triethylamine, DMAP), and solvent (e.g., dichloromethane) is critical. researchgate.netgoogle.com The molar equivalents of these reagents must be precisely controlled to drive the reaction to completion while minimizing side-product formation. google.com

Reaction Conditions : Temperature and reaction time are fine-tuned for each step. For instance, acylation reactions are often initiated at low temperatures (e.g., -10 °C to 0 °C) and then allowed to warm to room temperature. researchgate.netmdpi.com

Purification Techniques : The final purity of the compound relies heavily on the purification methods employed. Column chromatography on silica (B1680970) gel is a common method for separating the target compound from unreacted starting materials and byproducts. mdpi.com Crystallization is then used to achieve the final high purity required for a reference standard. researchgate.net For example, a synthesis of Mometasone Furoate Impurity C achieved a 73% isolated yield after chromatography and crystallization. researchgate.net

Purity Analysis : The purity profile must be rigorously assessed using advanced analytical techniques. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is used to determine percentage purity. mdpi.com Furthermore, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, using an internal standard, provides an absolute purity value, with final purities for reference standards often required to be ≥96%. researchgate.netmdpi.com

Formation and Transformation Pathways of 6 Oxo Mometasone Furoate

Degradation Studies of Mometasone (B142194) Furoate Leading to 6-Oxo Mometasone Furoate Formation

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under stress conditions, providing insights into its stability and degradation pathways.

Mometasone Furoate has been subjected to a range of stress conditions to evaluate its stability and identify its degradation products. savaglobal.comresearchgate.netmdpi.comijpsonline.com These studies typically involve exposure to acidic, alkaline, oxidative, photolytic (light), and thermal (heat) stress. savaglobal.comresearchgate.netmdpi.comijpsonline.com

Under alkaline conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), Mometasone Furoate demonstrates significant degradation. savaglobal.comresearchgate.net One study reported that the most substantial degradation (12.4%) occurred in 0.1 N NaOH. savaglobal.com Another investigation employing various concentrations of NaOH at different temperatures confirmed its susceptibility to alkaline hydrolysis. researchgate.net Acidic conditions, using hydrochloric acid (HCl), also lead to degradation, although generally to a lesser extent than alkaline conditions. savaglobal.comresearchgate.net For instance, a degradation of 2.47% was observed in 0.1 N HCl. savaglobal.com

In contrast, Mometasone Furoate shows relatively higher stability under oxidative, thermal, and photolytic stress. savaglobal.com Minimal degradation was noted under oxidative stress with hydrogen peroxide (H2O2), thermal stress at 60°C, and photolytic exposure to UV light. savaglobal.com Another study confirmed these findings, showing some degradation under heat, UV light, and oxidative conditions, but less than that observed with acid and base hydrolysis. ijpsonline.com The stability of Mometasone Furoate is also pH-dependent, with optimal stability observed at a pH below 4. pillbuys.comnih.govresearchgate.net As the pH increases above 4, its stability decreases. pillbuys.comnih.govresearchgate.net

Interactive Table: Summary of Forced Degradation Studies on Mometasone Furoate

| Stress Condition | Reagent/Method | Observed Degradation | Reference |

| Alkaline | 0.1 N NaOH | 12.4% | savaglobal.com |

| Acidic | 0.1 N HCl | 2.47% | savaglobal.com |

| Oxidative | 3% H2O2 | 0.152% | savaglobal.com |

| Thermal | 60°C for 2 days | 0.185% | savaglobal.com |

| Photolytic | 1.2 million lux-hours | 0.168% | savaglobal.com |

Kinetic studies reveal that the degradation of Mometasone Furoate in aqueous solutions follows pseudo-first-order kinetics. pillbuys.comnih.govresearchgate.net The degradation process involves a complex series of parallel and consecutive reactions. pillbuys.comnih.govresearchgate.net The rate of degradation is significantly influenced by pH, with the turnover of Mometasone Furoate and its products appearing to be catalyzed by hydroxide ions. pillbuys.comnih.govresearchgate.net The degradation half-life of Mometasone Furoate in human plasma was found to be 24 hours, which is shorter than in rat plasma (85 hours), indicating a faster turnover in human plasma.

The proposed mechanisms for degradation, particularly under alkaline conditions, involve complex molecular rearrangements. researchgate.net One suggested pathway includes epoxide formation and the loss of HCl, followed by hydrolysis of the furoate moiety. researchgate.net However, there are differing views on the exact structures of all degradation products, with some studies proposing a furoate-ester migration between the C-17 and C-21 positions. researchgate.net The formation of this compound would mechanistically involve the oxidation of the C6 position on the steroid ring.

Identification of this compound as a Key Degradation Product

Metabolic Transformation Studies of Mometasone Furoate (In Vitro and Non-Human In Vivo Models)

Metabolic studies are crucial for understanding how the body processes Mometasone Furoate, which can lead to the formation of various metabolites, including hydroxylated and potentially oxidized derivatives.

The metabolism of Mometasone Furoate is primarily hepatic and is mediated by the cytochrome P450 (CYP) family of enzymes. drugbank.compharmgkb.orgnih.govgenome.jp Specifically, CYP3A4 has been identified as the major enzyme responsible for its metabolism in humans. drugbank.compharmgkb.orggenome.jppharmgkb.org This enzyme catalyzes the 6-beta-hydroxylation of Mometasone Furoate, a key step in its biotransformation. drugbank.compharmgkb.orgnih.gov Studies have also shown that Mometasone Furoate itself can be a potent inhibitor of CYP3A4. mdpi.com

The metabolic fate of Mometasone Furoate has been investigated in various in vitro systems to mimic physiological conditions. These include liver S9 fractions, which contain both microsomal and cytosolic enzymes, and liver microsomes, which are rich in CYP enzymes. nih.govresearchgate.netnih.goveuropa.eu

Studies have shown that Mometasone Furoate is rapidly and extensively metabolized in both human and rat liver S9 fractions and microsomes, with the liver being the primary site of metabolism. nih.govdrugbank.com In contrast, metabolism is minimal in extrahepatic tissues such as the lung, intestine, stomach, and kidney. nih.gov The microsomal fraction of the liver is the main intracellular site for the 6-beta-hydroxylation of Mometasone Furoate. nih.govcapes.gov.br

Comparative studies between human and rat liver fractions have revealed quantitative differences in the metabolite profiles. For instance, while at least five metabolites were formed in both human and rat liver S9 fractions, the relative amounts of these metabolites differed. The apparent half-life of Mometasone Furoate in human liver S9 fractions was found to be three times longer than in rat liver S9 fractions. In simulated biological fluids like plasma and urine, degradation appears to be the more prominent transformation pathway compared to enzymatic metabolism. drugbank.com

Interactive Table: Summary of Mometasone Furoate Metabolism in Different Biological Matrices

| Biological Matrix | Key Findings | Species | Reference |

| Liver S9 Fractions | Rapid and extensive metabolism; Formation of at least five metabolites. | Human, Rat | |

| Liver Microsomes | Major site of 6-beta-hydroxylation; Mediated by CYP3A. | Human, Rat | nih.govcapes.gov.brdrugbank.com |

| Plasma | Primarily degradation, with a half-life of 24 hours. | Human | |

| Plasma | Primarily degradation, with a half-life of 85 hours. | Rat | |

| Lung, Intestine, Stomach, Kidney | Minimal metabolism. | Rat | nih.gov |

Identification and Characterization of Metabolic Intermediates and their Relationship to this compound

The biotransformation of mometasone furoate is an extensive process that occurs primarily in the liver, leading to the formation of several metabolites. mpa.sescilit.comfda.gov The metabolic pathways are complex, involving multiple enzymatic reactions. Research into these pathways has been crucial for understanding the disposition of the parent compound.

Studies utilizing in vitro models with human and rat liver S9 fractions have been instrumental in elucidating the metabolic fate of mometasone furoate. nih.gov These investigations have shown that mometasone furoate is efficiently metabolized into at least five distinct metabolites in the liver of both species, although quantitative differences exist. nih.gov In rat liver fractions, a highly polar metabolite, designated MET1, is predominant. In human liver fractions, both MET1 and another metabolite, MET2, are formed in roughly equal measure. nih.gov

A primary and significant metabolic pathway identified for mometasone furoate is hydroxylation at the 6β-position. nih.govoup.com This reaction is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. oup.comdrugbank.comdrugbank.com The product of this reaction, 6β-hydroxy mometasone furoate, is a key metabolic intermediate. drugbank.comcymitquimica.com This intermediate is considered a minor metabolite in terms of plasma concentration, as no major metabolites of mometasone furoate are typically detectable in plasma. drugbank.com The formation of this compound, also known as Mometasone Furoate Impurity F, is a subsequent step following the initial 6β-hydroxylation. biosynth.comncats.io

The characterization of these metabolic intermediates has been accomplished through various analytical techniques. High-performance liquid chromatography (HPLC) has been a fundamental tool for separating the various metabolites produced in liver microsome incubations. nih.govnih.gov Further identification has been facilitated by the use of radiolabeled [³H]-mometasone furoate, which allows for the tracking and quantification of metabolites through radiochromatography. nih.gov

In addition to metabolic products, degradation products of mometasone furoate have also been identified, such as 9,11-epoxy mometasone furoate. nih.gov Research has also focused on the biological activity of these intermediates. Using competitive binding experiments, studies have determined the relative binding affinities of metabolites to the glucocorticoid receptor. nih.gov Findings indicate that while mometasone furoate itself has a very high receptor affinity, some of its metabolites, such as MET2, also retain appreciable binding affinity, suggesting potential biological activity. nih.gov

Research Findings on Mometasone Furoate Metabolites

| Metabolite/Intermediate | Method of Identification | Key Findings | Reference |

|---|---|---|---|

| 6β-Hydroxy Mometasone Furoate | In vitro incubation in liver microsomes, use of CYP3A inhibitors | A major metabolic pathway for mometasone furoate in human and rat liver. nih.govoup.com Formation is mediated by the CYP3A4 enzyme. fda.govdrugbank.com It is a direct precursor to this compound. | fda.govnih.govoup.comdrugbank.com |

| MET1 | HPLC and radiochromatography of liver S9 fraction incubations | The most polar and major metabolite found in rat liver fractions. nih.gov Found in equal proportion to MET2 in human liver fractions. nih.gov | nih.gov |

| MET2 | HPLC and radiochromatography of liver S9 fraction incubations | Formed in equal proportion to MET1 in human liver fractions. nih.gov Retains significant glucocorticoid receptor binding affinity (RBA ~700). nih.gov | nih.gov |

| MET3 | HPLC and radiochromatography of liver S9 fraction incubations | Identified as a metabolite in liver fractions and intestinal contents. Shows some, though lower, glucocorticoid receptor binding affinity. | |

| Free Mometasone | Metabolic studies | Identified as one of the metabolites of mometasone furoate. drugbank.com | drugbank.com |

| 9,11-epoxy Mometasone Furoate | HPLC analysis of human plasma and lung tissue suspensions | Identified as a degradation product of mometasone furoate. nih.gov | nih.gov |

Advanced Analytical Characterization and Quantification of 6 Oxo Mometasone Furoate

Chromatographic Methodologies for Separation and Detection

Chromatographic techniques are fundamental in pharmaceutical analysis for separating components within a mixture. For 6-Oxo Mometasone (B142194) Furoate, which is often present alongside the main compound and other related substances, high-resolution separation methods are essential.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of impurities in Mometasone Furoate. savaglobal.com The development of a robust, stability-indicating HPLC method is crucial for separating 6-Oxo Mometasone Furoate from the parent drug and other process-related impurities or degradation products. nih.govsavaglobal.com

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 column and a gradient elution system. savaglobal.comwjpps.com For instance, a method might use a mobile phase consisting of a buffer solution (like a mixture of octanesulfonic acid sodium salt and phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile (B52724). savaglobal.com The column temperature is often maintained at an elevated level, for example, 50°C, to improve peak shape and resolution. savaglobal.com Detection is commonly performed using a PDA detector at a wavelength of around 254 nm. savaglobal.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. savaglobal.com Forced degradation studies are also conducted by exposing Mometasone Furoate to acid, alkali, oxidative, thermal, and photolytic stress conditions to demonstrate the method's stability-indicating nature. savaglobal.com Significant degradation is often observed under alkaline conditions. savaglobal.com

Table 1: Example of HPLC Method Parameters for Mometasone Furoate Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Bakerbond C18, 250 x 4.6 mm, 5 µm savaglobal.com |

| Mobile Phase A | Mixture of octanesulfonic acid sodium salt and phosphate buffer (pH 3.0) savaglobal.com |

| Mobile Phase B | Acetonitrile savaglobal.com |

| Elution | Isocratic (e.g., 45:55 v/v of A:B) or Gradient savaglobal.com |

| Flow Rate | 0.8 mL/min savaglobal.com |

| Column Temperature | 50°C savaglobal.com |

| Detection | UV/PDA at 254 nm savaglobal.com |

| Purity (for standard) | >95% (HPLC) lgcstandards.com |

This table represents a synthesis of typical conditions and may not reflect a single specific study.

Applications of High-Performance Thin-Layer Chromatography (HPTLC) in Separation and Quantification

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and cost-effective alternative for the simultaneous analysis of Mometasone Furoate and its related compounds. japsonline.com This technique is particularly useful for routine quality control.

For the separation, pre-coated silica (B1680970) gel 60 F254 aluminum plates are commonly used. japsonline.com A suitable mobile phase, such as a mixture of toluene, ethyl acetate (B1210297), ethanol, and formic acid, allows for the effective separation of the components. japsonline.com Densitometric analysis is performed at a specific wavelength, for example, 250 nm or 235 nm, to quantify the separated compounds. japsonline.com

Validation of the HPTLC method includes establishing linearity over a specific concentration range. The sensitivity of the method is determined by calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For Mometasone Furoate, LOD and LOQ values have been reported in the nanogram (ng) per band range, demonstrating the method's high sensitivity. japsonline.com

Table 2: HPTLC Method and Validation Parameters for Mometasone Furoate Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Pre-coated silica gel TLC plates F254 |

| Mobile Phase | Ethyl acetate: Acetonitrile: Toluene: Triethylamine (1.5:1.5:7:0.2 v/v/v/v) |

| Detection Wavelength | 250 nm |

| Linearity Range | 200–1000 ng/band |

| Limit of Detection (LOD) | 36.69 ng/band |

| Limit of Quantitation (LOQ) | 111.18 ng/band |

This table is based on a study of Mometasone Furoate and is applicable for the analysis of its impurities.

Exploration of Supercritical Fluid Chromatography (SFC) for Enhanced Resolution

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique in pharmaceutical analysis that serves as a powerful alternative to traditional liquid chromatography. americanpharmaceuticalreview.comnsf.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nsf.govthieme-connect.de The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nsf.govthieme-connect.de

For the separation of relatively nonpolar compounds like corticosteroids and their impurities, SFC offers complementary selectivity to RP-HPLC. americanpharmaceuticalreview.com The elution strength of the mobile phase is modulated by adding polar organic solvents, known as modifiers (e.g., methanol). americanpharmaceuticalreview.comthieme-connect.de Method development in SFC often involves screening different stationary phases (such as 2-ethylpyridine, cyano, and silica) and optimizing the modifier percentage, pressure, and temperature to achieve the desired resolution. americanpharmaceuticalreview.com The ability to program composition, pressure, and temperature allows for rapid analysis and fast re-equilibration between runs. chromatographyonline.com This makes SFC a valuable tool for high-throughput screening and purification of pharmaceutical compounds, including impurities like this compound. americanpharmaceuticalreview.comnsf.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography separates impurities, spectroscopic and spectrometric techniques are indispensable for their identification and definitive structural confirmation.

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation and Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification of drug impurities and degradation products. ingentaconnect.comresearchgate.net For this compound, which has a molecular formula of C27H28Cl2O7 and a molecular weight of approximately 535.41 g/mol , MS provides crucial molecular weight information. lgcstandards.comncats.iobiosynth.comscbt.com

Techniques like Electrospray Ionization (ESI) are used to generate ions of the analyte. nih.gov Tandem Mass Spectrometry (MS/MS) experiments involve selecting the precursor ion (the molecular ion, e.g., [M+H]+) and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. nih.govlcms.cz The resulting product ions provide structural information that helps in identifying the compound. For example, the fragmentation of Mometasone Furoate (precursor m/z 521.1492) yields characteristic product ions that can be compared to the fragmentation pattern of its impurities to pinpoint structural differences. nih.gov High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF, allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov

Table 3: Mass Spectrometry Data for Mometasone Furoate

| Parameter | Details |

|---|---|

| Instrument Type | LC-ESI-QTOF nih.gov |

| Ionization Mode | Positive (ESI) nih.gov |

| Fragmentation Mode | CID nih.gov |

| Precursor Ion (Mometasone Furoate) | m/z 521.1492 [M+H]+ nih.gov |

| Molecular Formula (this compound) | C27H28Cl2O7 ncats.iobiosynth.comscbt.com |

| Molecular Weight (this compound) | 535.41 g/mol lgcstandards.comscbt.com |

This table includes data for the parent compound Mometasone Furoate to illustrate the technique, as well as molecular data for the 6-Oxo impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net While MS can suggest a structure, NMR provides definitive confirmation by mapping the carbon-hydrogen framework of the molecule. ingentaconnect.comox.ac.uk

For a compound like this compound, a suite of NMR experiments is employed.

1H NMR: Provides information about the number of different types of protons and their neighboring environments.

13C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of a carbon atom at just under 200 ppm, for instance, is indicative of a carbon-oxygen double bond in a ketone or aldehyde. libretexts.org The introduction of a ketone at the C6 position in this compound would lead to characteristic changes in the 1H and 13C spectra compared to the parent Mometasone Furoate.

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net These correlations are essential for piecing together the molecular structure and definitively assigning the position of the additional oxo group. researchgate.net

The complete assignment of all 1H and 13C chemical shifts, supported by 2D NMR data, allows for the unequivocal structural confirmation of this compound. researchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mometasone Furoate |

| Acetonitrile |

| Toluene |

| Ethyl acetate |

| Ethanol |

| Formic acid |

| Triethylamine |

| Methanol |

| Carbon dioxide |

| Octanesulfonic acid sodium salt |

| 9,11-epoxide mometasone furoate |

| Dexamethasone |

| Hydrocortisone acetate |

| Fluocinonide |

| Fluocinolone acetonide |

| Betamethasone |

| Betamethasone dipropionate |

| Triamcinolone acetonide |

| Miconazole nitrate |

| Nadifloxacin |

| Salicylic acid |

| Formoterol fumarate |

UV-Vis Spectrophotometry in Derivatization Studies for Quantification

UV-Visible spectrophotometry is a versatile technique for the quantitative analysis of pharmaceutical compounds. nih.gov For this compound, as with its parent compound Mometasone Furoate, derivatization can be employed to enhance its spectrophotometric detection and enable accurate quantification, especially in complex matrices.

Derivatization in this context involves reacting the analyte with a specific reagent to produce a new compound (derivative) with more favorable absorption characteristics in the UV-Vis region. This approach can overcome challenges such as low molar absorptivity of the original compound or spectral overlap from excipients or other active ingredients.

One study detailed a spectrophotometric method for the determination of Mometasone Furoate after derivatization. The process involved reacting the drug with sodium cyanide to form a derivative. Key parameters such as the reaction solvent, reagent concentration, pH, and reaction time were optimized to ensure complete reaction and stable derivative formation. The resulting derivative exhibited a linear relationship between absorbance and concentration in the range of 2-18 μg/ml, allowing for reliable quantification. The structure of the reaction product was confirmed using spectroscopic techniques like NMR and FT-IR.

Derivative spectrophotometry, which involves calculating the first, second, or higher-order derivatives of a spectrum, is another powerful tool. ajpaonline.com This technique can effectively resolve overlapping spectral bands and eliminate baseline shifts, enhancing both selectivity and sensitivity. ajpaonline.com For mixtures containing Mometasone Furoate, derivative spectrophotometry has been successfully used to quantify the active ingredient without interference from other components. nih.gov The "zero-crossing" technique, in particular, allows for the simultaneous determination of multiple analytes in a sample. ajpaonline.com

The application of these UV-Vis spectrophotometric methods, especially following derivatization, provides a simple, cost-effective, and accessible alternative to more complex chromatographic techniques for the routine quality control analysis of this compound.

Impurity Profiling and Purity Assessment Methodologies

The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. For this compound, which is itself an impurity of Mometasone Furoate, robust analytical methods are essential for its detection, quantification, and control. biosynth.comlgcstandards.com

Quantitative Analysis of this compound and Determination of Detection and Quantification Limits

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound and other related impurities. savaglobal.com Several validated RP-HPLC methods have been developed for the simultaneous estimation of Mometasone Furoate and its impurities. savaglobal.comresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. researchgate.net

The development of these methods often involves a systematic approach to optimize chromatographic conditions, such as the mobile phase composition, column type, flow rate, and detector wavelength. For instance, a common mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution, with detection typically performed in the UV range, often around 240-254 nm. savaglobal.comresearchgate.net

A crucial part of method validation is determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net These limits are typically established based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being common benchmarks. researchgate.net

For Mometasone Furoate and its impurities, highly sensitive methods have been developed with LOQ values in the nanogram per milliliter (ng/mL) range, demonstrating the capability to control these impurities at very low levels. akjournals.com In one study, the LOQ for Mometasone Furoate was found to be in the range of 9–31.25 ng mL−1. akjournals.com Another highly sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieved a lower limit of quantification (LLOQ) of 0.25 pg/mL for Mometasone Furoate in human plasma. sciex.com

Below is an interactive table summarizing typical validation parameters for the quantitative analysis of Mometasone Furoate and its related substances, including potential parameters for this compound.

| Parameter | Typical Value/Range | Reference |

| Linearity Range (Mometasone Furoate) | 5-25 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.995 | researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | researchgate.net |

| Limit of Quantification (LOQ) | 9-31.25 ng/mL | akjournals.com |

| Accuracy (% Recovery) | 99.00 – 101.00% | researchgate.net |

| Precision (% RSD) | < 2% | japsonline.com |

Application of Validated Methods in Research and Development

Validated analytical methods for this compound are indispensable tools throughout the research and development (R&D) lifecycle of Mometasone Furoate drug products.

During early development, these methods are used to:

Characterize reference standards : Establish the purity of the this compound reference material. biosynth.comlgcstandards.com

Support formulation development : Assess the formation of impurities under different formulation conditions and during stability studies.

Monitor chemical synthesis : Track the level of this compound and other impurities during process optimization and scale-up of the Mometasone Furoate synthesis. mdpi.com

In later stages of development and for quality control, these validated methods are crucial for:

Release testing of raw materials and finished products : Ensuring that the levels of this compound and other impurities are within the specified acceptance criteria. savaglobal.com

Stability studies : Monitoring the impurity profile of the drug product over its shelf life under various storage conditions. savaglobal.com

Cleaning validation : Confirming the removal of API and impurity residues from manufacturing equipment.

The data generated from these validated methods are a critical component of regulatory submissions to health authorities, demonstrating the quality, safety, and consistency of the manufacturing process and the final drug product.

Q & A

Basic Research Questions

Q. How can HPLC methods be validated for simultaneous quantification of 6-Oxo Mometasone Furoate and its parent compound in pharmaceutical formulations?

- Methodological Answer : To ensure accuracy and precision, validate the method using parameters such as linearity (calibration curves over 80–120% of target concentration), recovery studies (spiked samples with 95–105% recovery), and repeatability (RSD <2% for retention time and peak area). Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode, UV detection at 254 nm, and column temperature at 30°C . Include system suitability tests (theoretical plates >2000, tailing factor <2) per ICH guidelines.

Q. What experimental design considerations are critical for assessing the dose-response relationship of this compound in preclinical models?

- Methodological Answer : Employ a randomized, blinded study with escalating doses (e.g., 25–600 µg/kg) in animal models, using biomarkers like plasma cortisol suppression (HPA axis evaluation) and tissue-specific anti-inflammatory markers (e.g., TNF-α reduction). Include a vehicle control and reference standard (e.g., dexamethasone). Monitor systemic exposure via LC-MS/MS to correlate pharmacokinetics with pharmacodynamics .

Q. How can transdermal absorption efficiency of this compound formulations be compared in multi-center trials?

- Methodological Answer : Use a double-blind, parallel-group design with standardized application protocols. Measure transepidermal water loss (TEWL) and stratum corneum drug content via tape-stripping. Validate results using HPLC or LC-MS for quantification. Include patient-reported outcomes (e.g., PGA scores) and adverse event monitoring for safety .

Advanced Research Questions

Q. What structural modifications in this compound influence its glucocorticoid receptor (GR) binding affinity and transcriptional potency?

- Methodological Answer : Perform X-ray crystallography or molecular docking simulations to compare binding modes with wild-type GR. Assess the 6-Oxo group’s steric and electronic effects on interactions with key residues (e.g., Gln570, Arg611). Conduct luciferase reporter assays in HEK293 cells transfected with GR to measure transactivation efficacy (EC50 values) .

Q. How can in vitro hepatic microsomal models elucidate the enzymatic kinetics of this compound formation?

- Methodological Answer : Incubate mometasone furoate with human liver microsomes and NADPH. Quantify metabolites via LC-MS/MS, optimizing incubation time (0–120 min) and protein concentration (0.5–2 mg/mL). Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Identify cytochrome P450 isoforms involved via chemical inhibition or recombinant enzyme assays .

Q. What integrative analytical approaches are required to characterize this compound’s degradation products under stress conditions?

- Methodological Answer : Subject the compound to forced degradation (heat, light, acidic/alkaline hydrolysis). Analyze products using UPLC-QTOF-MS for accurate mass determination and MS/MS fragmentation patterns. Confirm structures via 2D NMR (COSY, HSQC) and compare with synthetic reference standards. Assess degradation pathways (e.g., oxidation, hydrolysis) .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory efficacy of mometasone furoate derivatives across clinical trials?

- Methodological Answer : Conduct meta-regression analysis to identify covariates (e.g., dosing frequency, patient age, formulation type) influencing outcomes. For example, higher PGA improvement ratios (82.6% vs. 68.3%) in mometasone emulsions vs. methylprednisolone may reflect enhanced skin penetration . Validate using in vitro permeation models (Franz cells) and adjust for inter-study heterogeneity via random-effects models .

Q. What strategies resolve conflicting data on systemic absorption of inhaled this compound?

- Methodological Answer : Use radiolabeled (³H) compound in pharmacokinetic studies to distinguish parent drug vs. metabolites. Compare plasma levels after oral inhalation (minimal absorption) vs. intravenous administration. Employ population pharmacokinetic modeling to account for covariates like body weight and lung function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.